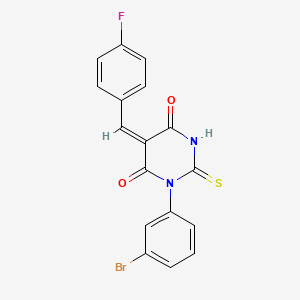![molecular formula C19H34N4 B5306462 4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. This compound is known for its ability to interact with the endocannabinoid system in the human body, which is responsible for regulating various physiological processes such as pain, appetite, and mood.
作用機序
CP-55940 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes in the body. When CP-55940 binds to these receptors, it triggers a cascade of biochemical reactions that result in the modulation of various signaling pathways. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily found in the central nervous system.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects on the human body. This compound has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain conditions. Additionally, CP-55940 has been shown to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory conditions. This compound has also been shown to have anxiolytic and anti-depressant effects, which make it a potential treatment option for various psychiatric disorders.
実験室実験の利点と制限
CP-55940 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. Additionally, this compound has a long half-life, which makes it suitable for long-term studies. However, there are also some limitations associated with the use of CP-55940 in lab experiments. For example, this compound can be difficult to synthesize and purify, which can result in impurities or low yields.
将来の方向性
There are several future directions that could be pursued in the study of CP-55940. One potential area of research is the development of novel analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of CP-55940 and its potential therapeutic applications in various fields of medicine. Finally, the development of new synthetic methods for the production of CP-55940 could lead to improved yields and purity, which would make this compound more accessible for research purposes.
合成法
CP-55940 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound requires a high level of expertise and precision, as any deviations from the correct procedure can result in impurities or low yields. Several methods have been developed for the synthesis of CP-55940, including the use of palladium-catalyzed cross-coupling reactions and the condensation of imidazole and piperazine derivatives.
科学的研究の応用
CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neurology, and psychiatry. This compound has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain conditions. Additionally, CP-55940 has been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
特性
IUPAC Name |
4-[[2-(cyclopentylmethyl)-1H-imidazol-5-yl]methyl]-2-ethyl-1-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4/c1-4-18-14-22(9-10-23(18)15(2)3)13-17-12-20-19(21-17)11-16-7-5-6-8-16/h12,15-16,18H,4-11,13-14H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQHURJKOEIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=CN=C(N2)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5306384.png)
![3-[(dimethylamino)methyl]-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5306393.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306403.png)
![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5306426.png)

![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5306451.png)
![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B5306465.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)